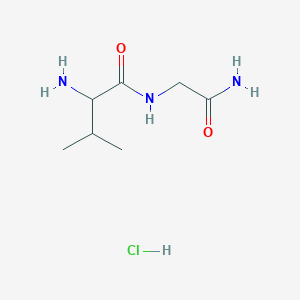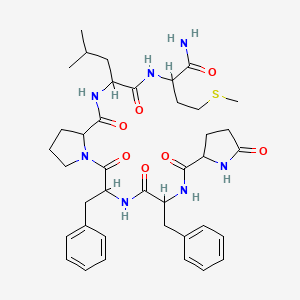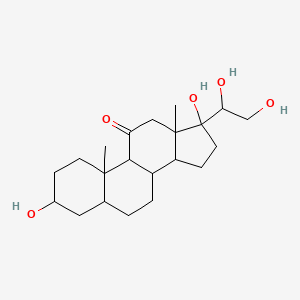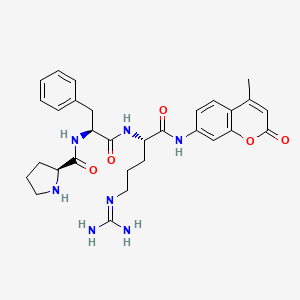
H-Pro-phe-arg-amc acetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-phe-arg-amc acetate salt typically involves peptide coupling reactions. The process starts with the protection of amino groups and carboxyl groups, followed by the sequential addition of amino acids. The final product is obtained by deprotecting the peptide and converting it into its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .
化学反应分析
Types of Reactions
H-Pro-phe-arg-amc acetate salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as kallikreins, leading to the release of fluorescent 7-amino-4-methylcoumarin (AMC).
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like kallikreins in buffered solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
科学研究应用
H-Pro-phe-arg-amc acetate salt is extensively used in various scientific research fields:
Chemistry: As a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Used in assays to study the activity of kallikreins and other proteases in biological samples.
Medicine: Employed in the development of diagnostic assays for diseases related to protease activity.
Industry: Utilized in the production of peptidomimetic inhibitors for therapeutic applications.
作用机制
H-Pro-phe-arg-amc acetate salt acts as a substrate for proteases. When cleaved by enzymes like kallikreins, it releases 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets include plasma, pancreatic, and urinary kallikreins, and the pathways involved are related to proteolytic cleavage .
相似化合物的比较
Similar Compounds
H-Pro-phe-arg-AMC: Similar in structure but without the acetate salt form.
Pro-phe-arg-AMC: Another fluorogenic substrate used for similar applications.
Uniqueness
H-Pro-phe-arg-amc acetate salt is unique due to its high sensitivity and specificity for kallikreins. Its acetate salt form enhances its stability and solubility, making it more suitable for various biochemical assays .
属性
分子式 |
C30H37N7O5 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1 |
InChI 键 |
LATXIQYQVGEJJC-HJOGWXRNSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


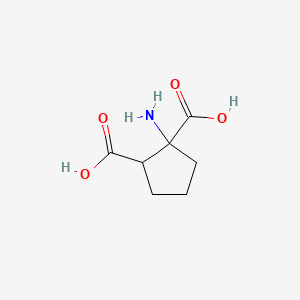



![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
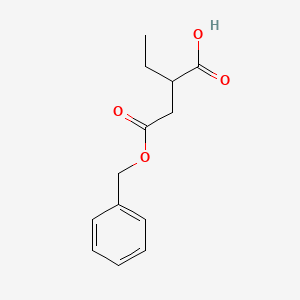
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/no-structure.png)

